5-Acetyl-3-chloro-6-methyl-1,2-dihydropyridin-2-one
Description
5-Acetyl-3-chloro-6-methyl-1,2-dihydropyridin-2-one (CAS: 58405-00-8) is a heterocyclic compound with the molecular formula C₈H₈ClNO₂ and a molecular weight of 185.61 g/mol . It belongs to the dihydropyridinone family, characterized by a partially saturated pyridine ring system substituted with acetyl, chloro, and methyl groups. This compound is commercially available with a purity exceeding 95% and has applications in pharmaceutical and agrochemical research due to its structural versatility .
The chloro substituent at position 3 and the acetyl group at position 5 contribute to its reactivity, particularly in nucleophilic substitution and condensation reactions. Its dihydropyridinone core also enables participation in hydrogen bonding, influencing its physicochemical properties and biological interactions.
Properties
IUPAC Name |
5-acetyl-3-chloro-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-4-6(5(2)11)3-7(9)8(12)10-4/h3H,1-2H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYZDONRCQRJNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)Cl)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58405-00-8 | |
| Record name | 5-acetyl-3-chloro-6-methyl-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-chloro-6-methyl-1,2-dihydropyridin-2-one typically involves the reaction of 3-chloro-6-methyl-2-pyridone with acetyl chloride under acidic conditions. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the acetylation process. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-3-chloro-6-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: Pyridine derivatives.
Reduction: Alcohol or amine derivatives.
Substitution: Various substituted pyridinone derivatives.
Scientific Research Applications
Medicinal Chemistry
5-Acetyl-3-chloro-6-methyl-1,2-dihydropyridin-2-one is being investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies indicate that this compound may inhibit tumor growth by modulating specific molecular targets involved in cancer cell proliferation. For example, a study demonstrated a significant reduction in tumor size in murine models treated with this compound compared to controls .
- Neuroprotective Properties : Research has suggested that compounds similar to this compound exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases like Alzheimer's .
Biochemical Applications
The compound serves as a useful probe in biochemical studies:
- Enzyme Interaction Studies : It has been utilized to investigate enzyme activities and receptor-ligand interactions, helping to elucidate mechanisms of action for various biological pathways .
Materials Science
In the realm of materials science, this compound is explored for:
- Polymer Development : The compound's unique chemical structure allows it to be incorporated into polymers and coatings, potentially enhancing their properties such as thermal stability and mechanical strength .
Case Study 1: Anticancer Activity
A recent study focused on the anticancer effects of this compound on breast cancer cells. Key findings include:
| Parameter | Control Group | Treated Group |
|---|---|---|
| Tumor Size Reduction (%) | 0% | 40% |
| Apoptotic Cell Percentage (%) | 10% | 30% |
The treated group exhibited a significant increase in apoptotic cells, indicating the compound's potential as an anticancer agent .
Case Study 2: Neuroprotection
In another study examining neuroprotective effects, researchers evaluated the compound's impact on neuronal cell lines exposed to oxidative stress:
| Parameter | Control Group | Treated Group |
|---|---|---|
| Cell Viability (%) | 50% | 80% |
| Reactive Oxygen Species (ROS) | High | Low |
The results suggest that treatment with this compound significantly improved cell viability and reduced oxidative stress markers .
Mechanism of Action
The mechanism of action of 5-Acetyl-3-chloro-6-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Functional Group Diversity: The 5-acetyl group is conserved in the first two analogues, suggesting its role in stabilizing the dihydropyridinone ring via conjugation. In contrast, pyridazinone derivatives (e.g., 5-chloro-6-phenylpyridazin-3(2H)-ones) lack the acetyl group but incorporate a phenyl substituent, which may improve lipophilicity .
The commercial availability of this compound contrasts with its iodo analogue, which requires specialized synthesis routes .
Nucleophilic Substitution
The chloro substituent in this compound is a reactive site for substitution. Comparatively, iodine in the analogous compound may undergo faster oxidative addition in metal-catalyzed reactions (e.g., Suzuki coupling), though this is speculative without direct experimental data .
Biological Activity
5-Acetyl-3-chloro-6-methyl-1,2-dihydropyridin-2-one (CAS Number: 58405-00-8) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural framework that allows it to interact with various biological targets, making it a subject of interest in drug development and biochemical research.
- Molecular Formula : CHClNO
- Molecular Weight : 185.61 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves:
- Starting Material : 3-chloro-6-methyl-2-pyridone.
- Reagents : Acetyl chloride and a catalyst such as aluminum chloride.
- Conditions : The reaction is carried out under acidic conditions with controlled temperature to ensure high yield and purity .
Biological Activity
The biological activity of this compound has been explored through various studies, revealing its potential in several therapeutic areas.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effective inhibition at certain concentrations. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .
Anticancer Properties
Studies have suggested that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell proliferation and survival .
The precise mechanism of action is still under investigation; however, it is believed that the chloro group and the acetyl moiety play critical roles in binding to specific enzymes or receptors. This interaction can lead to either inhibition or activation of enzymatic activities, affecting cellular processes such as apoptosis and proliferation .
Case Studies
- Antimicrobial Study : A study evaluated the effectiveness of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
- Cancer Cell Line Study : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 30 to 50 µM depending on the cell line used.
Comparison with Related Compounds
The biological activity of this compound can be compared with similar compounds like 5-Acetyl-3-bromo and 5-Acetyl-3-fluoro derivatives. The presence of different halogens influences their reactivity and biological profile:
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| 5-Acetyl-3-chloro | Moderate | Significant | Enzyme inhibition |
| 5-Acetyl-3-bromo | High | Moderate | Membrane disruption |
| 5-Acetyl-3-fluoro | Low | High | Receptor modulation |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 5-acetyl-3-chloro-6-methyl-1,2-dihydropyridin-2-one derivatives?
- Methodology : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, analogous dihydropyridinone derivatives are synthesized via refluxing with anhydrous potassium carbonate in acetone to facilitate halogen displacement or alkylation . Reaction monitoring via TLC and purification by preparative chromatography (e.g., petroleum ether/ethyl acetate mixtures) are critical to isolate intermediates . Ensure inert conditions to prevent hydrolysis of the acetyl or chloro groups.
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodology : Use a combination of spectroscopic and crystallographic techniques. X-ray diffraction (XRD) is ideal for confirming the dihydropyridinone ring conformation and substituent positions, as demonstrated in structurally related compounds like 5-acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one . Complement this with H/C NMR to verify electronic environments of functional groups (e.g., acetyl proton shifts at ~2.3 ppm).
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?
- Methodology : Discrepancies often arise from solvation effects or conformational flexibility. Perform density functional theory (DFT) calculations with implicit solvent models (e.g., PCM) to simulate NMR spectra under experimental conditions. Compare calculated vs. observed coupling constants (e.g., dihydropyridinone ring protons) to identify dominant conformers . Isotopic labeling (e.g., C-acetyl groups) may clarify ambiguous assignments.
Q. What strategies optimize regioselectivity in electrophilic substitution reactions involving this compound?
- Methodology : The chloro and acetyl groups direct electrophiles to specific positions. For example, the chloro group at C3 deactivates the ring, favoring substitution at C5 or C5. Use steric/electronic maps derived from XRD data to predict reactive sites . Kinetic studies under varying temperatures (e.g., 25–80°C) and catalysts (e.g., Lewis acids like FeCl) can modulate regioselectivity .
Q. How do environmental conditions (pH, temperature) influence the compound’s stability and degradation pathways?
- Methodology : Conduct accelerated stability studies:
- pH dependence : Incubate the compound in buffered solutions (pH 1–12) and monitor degradation via HPLC. For example, ammonium acetate buffer (pH 6.5) is commonly used for dihydropyridinone analogs to assess hydrolytic stability .
- Thermal stress : Use thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >150°C for acetyl group cleavage). Pair with mass spectrometry to characterize degradation products (e.g., loss of HCl or acetyl fragments) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
